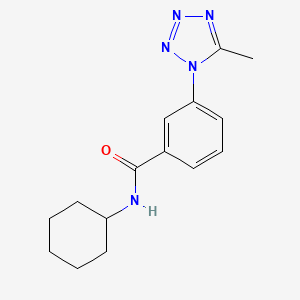![molecular formula C17H16N2O3 B12176880 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B12176880.png)
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazole ring with a benzo[c]chromenone framework, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step reactions starting from simpler organic molecules. One common approach is the condensation of salicylaldehyde derivatives with pyrazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule .
Applications De Recherche Scientifique
3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-2H-chromen-2-one
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-1H-benzo[c]chromen-1-one
- 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[d]chromen-6-one
Uniqueness
What sets 3-hydroxy-4-methyl-2-(1H-pyrazol-3-yl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart from similar compounds is its unique combination of a pyrazole ring with a benzo[c]chromenone framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-hydroxy-4-methyl-2-(1H-pyrazol-5-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16N2O3/c1-9-15(20)13(14-6-7-18-19-14)8-12-10-4-2-3-5-11(10)17(21)22-16(9)12/h6-8,20H,2-5H2,1H3,(H,18,19) |
Clé InChI |
JPLDFWOJIHZVFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=C1O)C3=CC=NN3)C4=C(CCCC4)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B12176799.png)
![{4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylamine](/img/structure/B12176812.png)

![N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12176827.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12176828.png)
![1-(1H-indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B12176835.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176843.png)

![2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12176848.png)

![N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12176856.png)
![N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176861.png)
![2-(4-chloro-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone](/img/structure/B12176873.png)

